molecular formula C16H19N5O2 B10758938 7,8-Dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin

7,8-Dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin

Cat. No.: B10758938
M. Wt: 313.35 g/mol
InChI Key: XMFJTCGUDFSWSW-INIZCTEOSA-N
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Description

“7,8-dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin” is a mouthful, but its structure holds intriguing possibilities. This compound belongs to the pterin family, which includes essential molecules involved in various biological processes. Let’s explore its significance!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with 6-hydroxymethyl-7,8-dihydropterin, which undergoes methylation at the 7-position using appropriate reagents. The phenylethyl group is then introduced via nucleophilic substitution or other synthetic methods.

Reaction Conditions::
  • Methylation: Achieved using methylating agents (e.g., diazomethane) under mild conditions.
  • Phenylethyl Group Introduction: Nucleophilic substitution with phenylethyl halides (e.g., bromide or chloride).

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and isolation. specific industrial methods for this compound may not be widely documented.

Chemical Reactions Analysis

Reaction Types::

Common Reagents::

    Methylating Agents: Diazomethane, dimethyl sulfate.

    Nucleophiles: Phenylethyl halides (bromide, chloride).

    Enzymes: HPPK, involved in pterin biosynthesis.

Major Products::
  • The fully substituted compound itself.
  • Intermediates during synthesis.

Scientific Research Applications

Chemistry::

    Pterin Chemistry: Understanding its reactivity, stability, and interactions.

    Drug Design: Targeting enzymes like HPPK for therapeutic purposes.

Biology and Medicine::

    Folate Pathway: Pterins are crucial for folate biosynthesis, impacting DNA synthesis and repair.

    Antiparasitic and Antibacterial Agents: Potential drug candidates.

Industry::

    Biocatalysis: Enzymatic production methods.

    Pharmaceuticals: Developing novel drugs.

Mechanism of Action

    HPPK: Catalyzes the phosphorylation of 6-hydroxymethyl-7,8-dihydropterin, a key step in pterin biosynthesis.

Comparison with Similar Compounds

    Uniqueness: Its combination of hydroxymethyl, methyl, and phenylethyl groups sets it apart.

    Similar Compounds: Other pterins (e.g., tetrahydrobiopterin, dihydrobiopterin).

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

(7S)-2-amino-6-(hydroxymethyl)-7-methyl-7-(2-phenylethyl)-3,8-dihydropteridin-4-one

InChI

InChI=1S/C16H19N5O2/c1-16(8-7-10-5-3-2-4-6-10)11(9-22)18-12-13(21-16)19-15(17)20-14(12)23/h2-6,22H,7-9H2,1H3,(H4,17,19,20,21,23)/t16-/m0/s1

InChI Key

XMFJTCGUDFSWSW-INIZCTEOSA-N

Isomeric SMILES

C[C@@]1(C(=NC2=C(N1)N=C(NC2=O)N)CO)CCC3=CC=CC=C3

Canonical SMILES

CC1(C(=NC2=C(N1)N=C(NC2=O)N)CO)CCC3=CC=CC=C3

Origin of Product

United States

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